molecular formula C39H46N6O10 B1205904 O-Desmethylbouvardin CAS No. 88360-88-7

O-Desmethylbouvardin

Cat. No.: B1205904
CAS No.: 88360-88-7
M. Wt: 758.8 g/mol
InChI Key: YOCWDXULSGQNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desmethylbouvardin is a cyclic hexapeptide derived from the microbial transformation of bouvardin, a natural antitumor agent isolated from Bouvardia ternifolia and related plants . Structurally, it lacks a methyl group at a specific oxygen position compared to its parent compound, bouvardin, which alters its physicochemical properties and biological activity. Its antitumor activity has been studied in the context of inhibiting protein synthesis and inducing apoptosis in cancer cells, though its potency and mechanism vary depending on structural modifications .

Properties

CAS No.

88360-88-7

Molecular Formula

C39H46N6O10

Molecular Weight

758.8 g/mol

IUPAC Name

17,24-dihydroxy-10-[(4-hydroxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone

InChI

InChI=1S/C39H46N6O10/c1-20-34(49)41-21(2)37(52)43(4)28(17-23-7-12-26(46)13-8-23)36(51)42-22(3)38(53)45(6)32-33(48)25-10-14-27(15-11-25)55-31-19-24(9-16-30(31)47)18-29(35(50)40-20)44(5)39(32)54/h7-16,19-22,28-29,32-33,46-48H,17-18H2,1-6H3,(H,40,50)(H,41,49)(H,42,51)

InChI Key

YOCWDXULSGQNRW-UHFFFAOYSA-N

SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)O)C)C

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)O)C)C

Other CAS No.

88360-88-7

Synonyms

O-demethylbouvardin
O-desmethylbouvardin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between O-Desmethylbouvardin and related compounds:

Compound Key Structural Features Molecular Weight (Da) Antitumor Activity Source/Production
This compound Cyclic hexapeptide with a hydroxyl group replacing an O-methyl group at position R¹. ~1,200 Moderate activity; targets ribosome binding Microbial transformation of bouvardin
Bouvardin Fully O-methylated cyclic hexapeptide with six methyl groups on oxygen atoms. ~1,230 High activity; inhibits eukaryotic ribosomes Native compound from Bouvardia ternifolia
RA-V Contains an additional methyl group on a tyrosine residue compared to bouvardin. ~1,250 Enhanced cytotoxicity; targets hypoxic tumors Isolated from Rubia cordifolia
Bouvardin Catechol Demethylated derivative with two hydroxyl groups forming a catechol moiety. ~1,180 Reduced activity; increased metabolic instability Microbial oxidation of bouvardin
Deoxybouvardin Lacks a hydroxyl group at a critical position, altering hydrogen-bonding capacity. ~1,190 Low activity; poor ribosomal affinity Semi-synthetic derivative of bouvardin

Key Observations:

O-Methylation Impact : The absence of a methyl group in this compound reduces its hydrophobicity compared to bouvardin, affecting cell membrane permeability and ribosomal targeting .

Bioactivity Correlation : Bouvardin’s high antitumor activity is attributed to its O-methyl groups, which stabilize its conformation for ribosomal binding. This compound’s moderate activity suggests partial loss of this stabilization .

Metabolic Stability : Bouvardin catechol, with a catechol moiety, exhibits rapid oxidative degradation, whereas this compound retains greater stability due to its single hydroxyl group .

Pharmacological Data

  • Bouvardin and RA-V exhibit nanomolar-range potency against leukemia and solid tumor cell lines.
  • This compound and deoxybouvardin show reduced efficacy, highlighting the necessity of O-methyl groups for optimal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethylbouvardin
Reactant of Route 2
O-Desmethylbouvardin

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